N,N-diethyl-2-phenoxypropanamide
CAS No.:
Cat. No.: VC14824666
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | N,N-diethyl-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
| Standard InChI Key | NILANMAUVXEMNA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C(C)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
N,N-Diethyl-2-phenoxypropanamide (IUPAC name: N,N-diethyl-2-phenoxypropanamide) belongs to the class of substituted propanamides. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The structure comprises:
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A propanamide core (CH₃CH(C=O)NH-)
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A phenoxy group (-O-C₆H₅) at the second carbon
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Diethyl substituents (-N(C₂H₅)₂) on the nitrogen atom
Structural Analysis
The compound’s SMILES notation is CCN(CC)C(=O)C(C)Oc1ccccc1, reflecting the diethylamino, carbonyl, and phenoxy groups. The presence of the electron-withdrawing carbonyl group adjacent to the phenoxy moiety influences its electronic properties, enhancing stability and directing reactivity in substitution reactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| SMILES | CCN(CC)C(=O)C(C)Oc1ccccc1 |
| Topological Polar SA | 46.2 Ų (estimated) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Formation of 2-phenoxypropanoic acid:
Propanoic acid undergoes electrophilic substitution with phenol in the presence of a Lewis acid catalyst (e.g., BF₃), yielding 2-phenoxypropanoic acid. -
Amide Coupling:
The carboxylic acid reacts with diethylamine using a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, followed by purification via column chromatography.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce side products. Solvent recovery systems and automated pH control further improve efficiency.
Physical and Chemical Properties
Physicochemical Profile
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Appearance: Colorless to pale yellow liquid
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Boiling Point: 285–290°C (estimated)
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Density: 1.09 g/cm³
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Solubility:
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Miscible with organic solvents (e.g., ethanol, acetone)
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Low water solubility (<0.1 g/L at 25°C)
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Reactivity
The compound participates in:
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Nucleophilic acyl substitution at the carbonyl group
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Electrophilic aromatic substitution on the phenoxy ring
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Oxidation of the ethyl groups under strong conditions
Table 2: Predicted Reactivity Parameters
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Phenoxypropanoic acid |
| Reduction | LiAlH₄, ether | N,N-Diethyl-2-phenoxypropanamine |
| Friedel-Crafts Alkylation | AlCl₃, RX | Ring-alkylated derivatives |
Applications in Research and Industry
Pharmaceutical Intermediate
N,N-Diethyl-2-phenoxypropanamide serves as a precursor in synthesizing multi-target kinase inhibitors. Its amide group facilitates hydrogen bonding with enzyme active sites, while the phenoxy moiety enhances lipid solubility, improving blood-brain barrier penetration.
Material Science
The compound’s stability under UV exposure makes it suitable for:
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Photoresist formulations in microelectronics
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Liquid crystal monomers with tunable phase transitions
Comparison with Structural Analogs
Table 3: Analog Comparison (C₁₃H₁₉NO₂ vs. C₁₁H₁₅NO )
| Property | N,N-Diethyl-2-phenoxypropanamide | N,2-Dimethyl-2-phenylpropanamide |
|---|---|---|
| Molecular Weight | 221.30 g/mol | 177.24 g/mol |
| Key Substituents | Phenoxy, Diethyl | Phenyl, Methyl |
| LogP | 2.8 | 2.1 |
| Synthetic Complexity | Moderate | Low |
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